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Study Rationale and Background

Diabetic Kidney Disease (DKD) remains the leading cause of end-stage kidney disease (ESKD) worldwide

[1]. Despite available treatments, there is a significant unmet need for therapies that can actively improve

kidney function or prevent the initiation of dialysis [2] [1]. Bardoxolone methyl, a semi-synthetic

triterpenoid, emerged as a promising candidate by targeting fundamental pathways of CKD progression [2]

[3].

The drug operates through a novel mechanism as an antioxidant inflammation modulator. It potently

activates the Keap1/Nrf2 pathway, a central system in the body's defense against oxidative stress [2] [3].

Concurrently, it inhibits the pro-inflammatory NF-κB pathway [4] [3]. In previous clinical studies, this dual

action resulted in significant increases in estimated glomerular filtration rate (eGFR) in patients with DKD

[2] [5]. However, an earlier Phase 3 trial (BEACON) in patients with advanced (stage G4) CKD was

terminated prematurely due to an increased risk of heart failure events, later attributed to fluid overload in

patients with specific risk factors [2]. The AYAME study was designed to evaluate the long-term efficacy and

safety of bardoxolone methyl in a carefully selected DKD population excluding patients with these

identified risk factors [1].

AYAME Study Design and Protocol
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The AYAME study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial conducted

in Japan [1].

Key Inclusion and Exclusion Criteria

The study enrolled a specific patient population to maximize safety and the potential for observing a

treatment benefit.

Inclusion Criteria: Patients with type 2 diabetes and CKD stages G3 and G4 (baseline eGFR ≥15.0
to <60.0 mL/min/1.73 m²) and a urinary albumin-to-creatinine ratio (UACR) ≤3500 mg/g [1].

Exclusion Criteria: To mitigate the risk of heart failure observed in the prior BEACON trial, patients
with identified risk factors were excluded. These risk factors included a high baseline B-type

natriuretic peptide (BNP) level (>200 pg/mL) and a history of hospitalization for heart failure [2] [1].

Treatment Protocol

Randomization: 1,013 patients were randomized in a 1:1 ratio to receive either bardoxolone methyl
or a matching placebo [1].
Dosing Regimen: Patients in the active treatment group received once-daily oral bardoxolone
methyl. The study employed an intrapatient dose adjustment scheme, starting at 5 mg, then
increasing to 10 mg, and finally to a 15 mg maintenance dose [1]. The planned treatment duration

was long-term, for a period of at least three years [1].

Study Endpoints

The study used a composite primary endpoint to capture the time to a clinically meaningful decline in kidney

function.

Primary Endpoint: Time to onset of a ≥30% decrease in eGFR from baseline or ESKD [6].
Key Secondary Endpoints:

Time to onset of a ≥40% decrease in eGFR from baseline or ESKD [6].
Time to onset of a ≥53% decrease in eGFR from baseline or ESKD (a traditional endpoint in

DKD trials) [6].
Time to onset of ESKD alone [6].

Change in eGFR from baseline at each evaluation time point [6].
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Mechanism of Action and Experimental Analysis

Bardoxolone methyl's mechanism is distinct from other DKD therapies and underpins its observed

pharmacological effects.

Molecular Signaling Pathway

The drug's primary target is the Keap1/Nrf2 system. Under normal conditions, the Keap1 protein promotes

the degradation of the transcription factor Nrf2. Bardoxolone methyl covalently binds to cysteine residues

on Keap1, which disrupts this interaction. This allows Nrf2 to accumulate and translocate to the nucleus,

where it dimerizes with other proteins and binds to the Antioxidant Response Element (ARE), initiating the

transcription of a battery of cytoprotective genes [2] [3]. This process is summarized in the pathway below.
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Functional Consequences in Kidney Disease

The genes activated by the Keap1/Nrf2 pathway encode proteins involved in antioxidant defense,

detoxification, and anti-inflammatory responses. This leads to:

Reduction of Oxidative Stress: Neutralization of reactive oxygen species that damage renal cells
[3].
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Inhibition of Inflammation: Suppression of pro-inflammatory signaling via NF-κB inhibition, reducing

tissue inflammation [2] [4] [3].
Improved Mitochondrial Function: Enhancement of energy production and cellular health in renal

tubules [3].

These actions counteract the "final common pathway" of oxidative stress and inflammation that drives the

progression of CKD [2].

Results and Development Outcome

The AYAME study yielded mixed results, which had a decisive impact on the drug's development path.

Efficacy on Surrogate Endpoints: The study met its primary and key secondary endpoints.
Treatment with bardoxolone methyl led to a statistically significant delay in the time to a ≥30%

decrease in eGFR or ESKD, and also to a ≥40% decrease in eGFR or ESKD [6].
Efficacy on Hard Clinical Endpoint: Despite the positive effect on eGFR decline, the study found no
difference between the bardoxolone methyl and placebo groups in the "Time to onset of ESRD"
alone [6]. This indicated that while the drug slowed the decline of kidney function as measured by

eGFR, it did not ultimately prevent patients from progressing to kidney failure.
Safety: No new significant safety issues were identified in the AYAME patient population, which

excluded high-risk individuals [6].

Development Decision

Based on the totality of the results—specifically, the improvement in eGFR without a corresponding

reduction in the incidence of ESKD—Kyowa Kirin determined that it was difficult to file for manufacturing

and marketing approval. Consequently, in May 2023, the company announced the discontinuation of the

development of bardoxolone methyl for DKD in Japan. Development for Alport syndrome was also

discontinued [6].

Application Notes for Researchers

The AYAME study offers critical insights for the design of future clinical trials in nephrology and drug

development.
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Patient Selection is Critical: The study successfully enrolled a population without known risk factors

for heart failure, and no significant safety issues were observed. This underscores that careful patient
stratification is essential for evaluating the true risk-benefit profile of a drug, especially one with a

known class effect [2] [1].
Distinction Between Surrogate and Clinical Endpoints: The divergent outcomes between eGFR-

based endpoints and the hard endpoint of ESKD highlight a crucial lesson. While surrogates like
eGFR are valuable for early signals and trial efficiency, they are not guaranteed predictors of ultimate

clinical benefit. Regulators and developers must prioritize hard clinical outcomes (e.g., ESKD,
cardiovascular death) in late-phase trials for diseases like CKD [6].

Mechanism vs. Outcome: The case of bardoxolone methyl demonstrates that a potent and
biologically plausible mechanism of action, coupled with positive effects on a physiological surrogate

(eGFR), does not automatically translate into improved long-term patient outcomes. The disconnect
suggests that the increase in eGFR may reflect hemodynamic changes rather than a halt in the

underlying disease pathology.

Reference Data Tables

Table 1: Baseline Characteristics of the AYAME Study Population

Characteristic Value

Total Patients Randomized 1,013 [1]

Mean Age (years) 65.9 [1]

Female (%) 21.5% [1]

Mean eGFR (mL/min/1.73 m²) 37.84 [1]

Median UACR (mg/g) 351.80 [1]

CKD Stage G3 and G4 [1]

Table 2: Summary of AYAME Study Endpoints and Outcomes
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| Endpoint | Result | Outcome | | :--- | :--- | :--- | | Primary Endpoint | Time to ≥30% decrease in eGFR or

ESKD | Statistically significant improvement [6] | | Key Secondary Endpoint | Time to ≥40% decrease in

eGFR or ESKD | Statistically significant improvement [6] | | Secondary Endpoint | Time to ESKD | No

difference vs. placebo [6] | | Safety Incidence of heart failure and other major events | No significant safety

issues identified [6] |

Conclusion

The AYAME study represents a pivotal chapter in the development of bardoxolone methyl. It successfully

demonstrated that the drug could preserve kidney function as measured by eGFR over the long term in a

carefully selected DKD population without the heart safety concerns of prior studies. However, the failure to

demonstrate a reduction in the incidence of end-stage renal disease was determinative. This outcome

underscores the complex pathophysiology of DKD and highlights the critical importance of using hard

clinical endpoints to validate the true therapeutic potential of novel agents. The insights from this trial will

undoubtedly inform the design of future investigations into therapies for chronic kidney disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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